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Compound of Interest

Compound Name: 2-(2-Methylbenzyl)azepane

CAS No.: 383129-31-5

Cat. No.: B1275709

Get Quote

Executive Summary
Azepane (hexamethyleneimine), a seven-membered saturated nitrogen heterocycle,

represents a critical "privileged structure" in modern drug discovery. While it offers distinct

physicochemical advantages over its six-membered analog (piperidine)—specifically regarding

conformational flexibility and lipophilicity modulation—it introduces a unique set of toxicological

liabilities.

This guide provides a dual-layer safety analysis:

Occupational Safety: Handling the raw azepane reagent (a corrosive, flammable liquid).

Structural Toxicology: Mitigating the risks of hERG inhibition, phospholipidosis, and metabolic

bioactivation in azepane-containing drug candidates.

Part 1: Chemical Nature & Structural Toxicology
The Azepane vs. Piperidine Paradigm
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In medicinal chemistry, the transition from a piperidine (6-membered) to an azepane (7-

membered) ring is rarely arbitrary. It is a strategic move to alter the vector of substituents or

modulate basicity. However, this expansion alters the safety profile significantly.

Feature Piperidine Azepane
Toxicological
Implication

Ring Strain
Low (Chair

conformation)

Moderate (Twist-

chair/Twist-boat)

Azepane is more

metabolically labile at

the

-carbon due to ring

strain relief upon

oxidation.

Basicity (pKa) ~11.0 ~11.1 - 11.3

Higher basicity

increases lysosomal

trapping, raising the

risk of Drug-Induced

Phospholipidosis

(DIPL).

Lipophilicity Moderate Higher (+1 CH₂ unit)

Increased LogP

correlates with higher

hERG channel affinity

(QT prolongation risk).

Metabolic Bioactivation Pathways
A critical safety concern for azepane derivatives is the formation of reactive metabolites. Unlike

stable metabolites, these intermediates can covalently bind to cellular proteins, leading to

idiosyncratic drug-induced liver injury (IDILI).[1]

The primary mechanism involves CYP450-mediated oxidation at the

-carbon, generating an unstable carbinolamine, which can dehydrate to a reactive iminium ion
or undergo ring-opening to form an aldehyde.
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Figure 1: Metabolic bioactivation pathway of azepane rings leading to reactive iminium species

or ring-opened aldehydes.

Part 2: Safety Data Sheet (SDS) Framework
Note: This section applies to Hexamethyleneimine (CAS: 111-49-9), the parent building block.

[2][3] Derivatives will have varying properties, but the parent compound requires strict handling

protocols.

GHS Classification & Hazard Identification
The parent azepane is a volatile, high-energy amine. It is far more hazardous than typical

laboratory solvents.

Hazard Class Category Signal Word Hazard Statement

Flammable Liquid 2 DANGER

H225: Highly

flammable liquid and

vapor.[4]

Acute Toxicity 2 (Oral), 3 (Inhal) DANGER

H300: Fatal if

swallowed.[4] H331:

Toxic if inhaled.[4]

Skin Corr./Irrit. 1B DANGER

H314: Causes severe

skin burns and eye

damage.[3][4]

Emergency Response Protocols
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Inhalation (Code Blue Scenario)
Mechanism: Vapors are heavier than air and highly corrosive to mucous membranes.

Action: Immediate removal to fresh air. Do not use mouth-to-mouth resuscitation if the

patient ingested or inhaled the substance; use a pocket mask equipped with a one-way

valve.

Medical: Administer 100% humidified oxygen. Monitor for delayed pulmonary edema (up to

48 hours).

Skin Contact (Corrosive Injury)
Action: Immediate drenching. Do not attempt to neutralize with acid/base.

Protocol: Wash with soap and water for at least 15 minutes. Pay attention to skin folds.[4]

Azepane penetrates skin rapidly; systemic toxicity may follow the chemical burn.

Fire Fighting
Flash Point: 13°C (55°F).

Incompatibility: Reacts violently with oxidizing agents and acids.

Extinguishing Media: Alcohol-resistant foam or Dry Chemical.[3][5] Do not use a solid water

stream, as it may scatter the flammable liquid.

Part 3: Toxicological Profiling Protocols
(Derivatives)
For researchers developing azepane-based drugs, the following assays are mandatory to de-

risk the scaffold.

Protocol A: hERG Inhibition (Thallium Flux Assay)
Azepane derivatives are prone to blocking the hERG potassium channel due to the protonated

nitrogen mimicking the potassium ion.

Objective: High-throughput estimation of QT prolongation risk.
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Cell Line: HEK293 cells stably expressing hERG channels.

Dye Loading: Load cells with Thallos-sensitive dye (2 µM) for 45 mins at 37°C.

Compound Dosing:

Prepare 10-point concentration-response curves (0.01 µM to 30 µM).

Include Dofetilide (positive control, IC₅₀ ~10 nM) and DMSO (negative control).

Stimulation: Add Thallium (Tl+) buffer + High Potassium stimulus.

Readout: Measure fluorescence intensity (Ex/Em: 490/515 nm) on a FLIPR or similar plate

reader.

Analysis: Calculate IC₅₀.

Pass: IC₅₀ > 10 µM.

Flag: 1 µM < IC₅₀ < 10 µM.

Fail: IC₅₀ < 1 µM.[6]

Protocol B: Phospholipidosis Screening (HCS)
Due to the high pKa (~11), azepanes are Cationic Amphiphilic Drugs (CADs). They become

protonated in the acidic lysosome (pH 4.5), get trapped, and inhibit phospholipases, causing

lipid accumulation (foam cells).

Objective: Detect lysosomal accumulation of phospholipids.

Cell Line: HepG2 or Primary Human Hepatocytes.

Incubation: Treat cells with compound (10 µM and 50 µM) for 24 hours.

Staining:

HCS LipidTOX™ Red: Stains accumulated phospholipids.
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Hoechst 33342: Nuclear counterstain.

Imaging: High-Content Screening (Confocal microscopy).

Quantification: Measure average cytoplasmic intensity of LipidTOX per cell.

Validation: Compare against Amiodarone (Positive Control).

Protocol C: Reactive Metabolite Trapping (GSH)
To detect the formation of the reactive iminium ion described in Section 1.2.

Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

Cofactors: NADPH (regenerating system) + Glutathione (GSH) (5 mM) or Potassium

Cyanide (KCN) (1 mM) for hard electrophiles.

Reaction: Incubate at 37°C for 60 minutes.

Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

Search: Look for [M + GSH + H]+ adducts (Mass shift: +307 Da) or [M + CN + H]+ adducts.

Part 4: Risk Mitigation & Decision Logic
The following workflow illustrates the decision logic for advancing an azepane derivative.
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Figure 2: Integrated safety screening workflow for azepane-based drug discovery.

Structural Modification Strategies
If an azepane derivative fails the assays above, apply these medicinal chemistry strategies:
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Reduce Basicity: Add an electron-withdrawing group (e.g., fluorine) to the ring or adjacent to

the nitrogen to lower pKa below 9.0. This reduces lysosomal trapping (DIPL) and hERG

affinity.

Block Metabolic Soft Spots: Substitute the

-carbon with a methyl group or gem-dimethyl to prevent CYP-mediated oxidation and ring
opening.

Reduce Lipophilicity: Introduce polar heteroatoms (Oxygen) into the side chains to lower

LogP, directly correlating with reduced hERG blockade.

References
PubChem. (2025).[5] Azepane | C6H13N | CID 8119 - Safety and Hazards. National

Institutes of Health. [Link]

Kononowicz, K., et al. (2017).[7] Biphenyloxy-alkyl-piperidine and azepane derivatives as

histamine H3 receptor ligands.[7] Bioorganic & Medicinal Chemistry.[7][8][9] [Link]

Zha, G.F., et al. (2019).[9][10] Pharmaceutical significance of azepane based motifs for drug

discovery: A critical review. European Journal of Medicinal Chemistry.[9] [Link]

Tummino, T.A., et al. (2021). Drug-induced phospholipidosis confounds drug repurposing for

SARS-CoV-2.[11] Science. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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